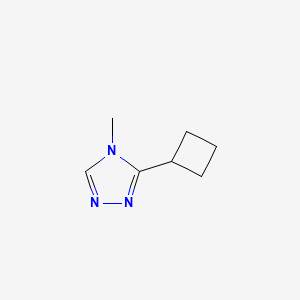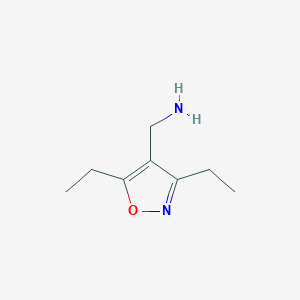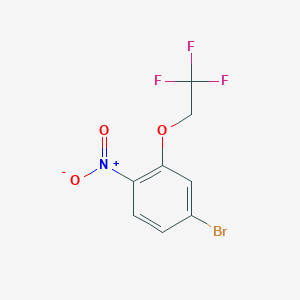
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
概要
説明
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene typically involves multiple steps:
Bromination: The bromine atom can be introduced via bromination of the nitro-substituted benzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the brominated nitrobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Reduction: The nitro group in 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Nucleophiles: Alkoxides, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Bromo-1-amino-2-(2,2,2-trifluoroethoxy)-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or cleavage products.
科学的研究の応用
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
作用機序
The mechanism of action of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene depends on its specific application and the target molecule it interacts with. Generally, the compound’s functional groups (bromine, nitro, and trifluoroethoxy) can interact with biological molecules through various pathways, including:
Electrophilic and Nucleophilic Interactions: The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the activity of enzymes or receptors.
Hydrophobic Interactions: The trifluoroethoxy group can enhance the compound’s hydrophobicity, influencing its interaction with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
2-(2,2,2-Trifluoroethoxy)-1-nitrobenzene: Lacks the bromine atom, which may reduce its electrophilic reactivity.
4-Bromo-2-(2,2,2-trifluoroethoxy)-benzene: Lacks the nitro group, which may affect its ability to participate in redox reactions.
Uniqueness
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom, nitro group, and trifluoroethoxy group allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVLHYIEAYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



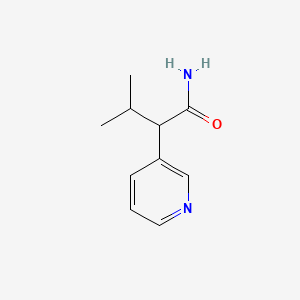
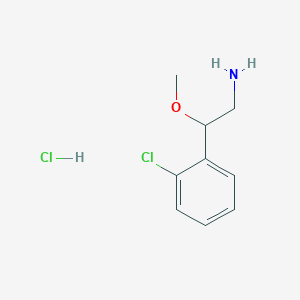
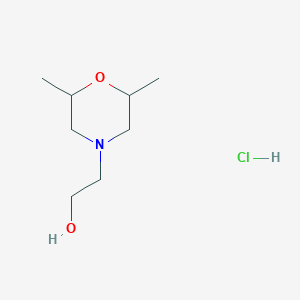

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
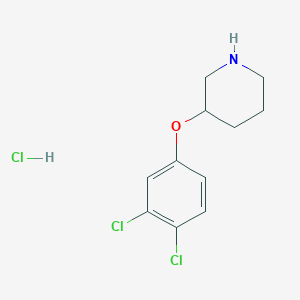
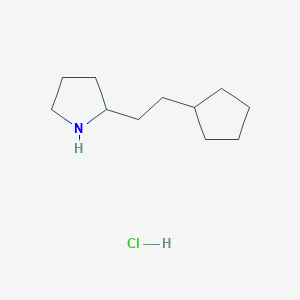
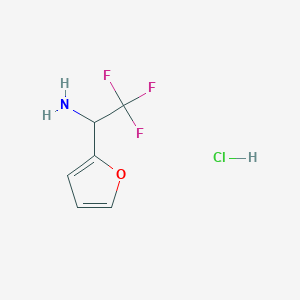
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
